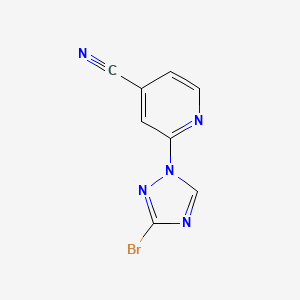

2-(3-Brom-1H-1,2,4-triazol-1-yl)pyridin-4-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that contains both a triazole and a pyridine ring

Wissenschaftliche Forschungsanwendungen

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile has several scientific research applications:

Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials science: The compound can be used in the development of new materials with unique electronic or optical properties.

Coordination chemistry: It serves as a ligand for the formation of metal complexes, which can be studied for their catalytic or magnetic properties.

Wirkmechanismus

Target of Action

2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile primarily targets enzymes involved in cellular signaling pathways, particularly those with kinase activity. These enzymes play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for therapeutic applications in cancer and other proliferative diseases .

Mode of Action

The compound interacts with its target enzymes by binding to the active site, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, which is essential for the propagation of signaling cascades. The inhibition of kinase activity leads to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle progression and survival. Inhibition of these pathways results in cell cycle arrest and induction of apoptosis, thereby reducing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of kinase activity leads to decreased phosphorylation of key signaling proteins. This results in the downregulation of pro-survival and proliferative signals, inducing apoptosis and cell cycle arrest. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression in cancer models .

Action Environment

The efficacy and stability of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical entities. The compound is stable under physiological pH and temperature but may degrade under extreme conditions. Additionally, the presence of other drugs or metabolic inhibitors can affect its bioavailability and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile typically involves the reaction of 3-bromo-1H-1,2,4-triazole with 4-cyanopyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom in the triazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coordination chemistry: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions to form complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted triazole derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-bromo-1H-1,2,4-triazole: A simpler triazole derivative used in similar applications.

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pyridine: A related compound with additional bromine atoms, which may exhibit different reactivity and properties.

2,6-bis(1,2,3-triazol-4-yl)pyridine:

Uniqueness

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is unique due to the presence of both a triazole and a pyridine ring, which allows for versatile reactivity and the formation of diverse derivatives. Its ability to coordinate with metal ions and participate in various chemical reactions makes it a valuable compound in multiple research fields.

Eigenschaften

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHIXFDOIOXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B603099.png)

amine](/img/structure/B603100.png)

amine](/img/structure/B603103.png)

![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603104.png)

amine](/img/structure/B603105.png)

amine](/img/structure/B603106.png)

![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603107.png)

amine](/img/structure/B603108.png)

![(2-methoxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine](/img/structure/B603114.png)

amine](/img/structure/B603116.png)

amine](/img/structure/B603117.png)